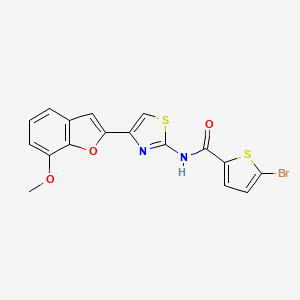

5-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzofuran ring, a thiazole ring, and a thiophene ring . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Applications De Recherche Scientifique

Photodynamic Therapy in Cancer Treatment

Research has shown that derivatives of benzofuran and thiophene, similar to 5-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, are used in photodynamic therapy for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Compounds with structures similar to this compound have been studied for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of benzofuran-oxadiazole hybrids revealed their potential in addressing microbial challenges (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Photostabilization Properties

Thiophene derivatives, closely related to this compound, have been synthesized and used as photostabilizers for materials like poly(vinyl chloride). These studies have shown the effectiveness of such compounds in reducing photodegradation, indicating their utility in material science (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Drug Development and Biological Screening

These compounds also play a significant role in drug development. Their structural and functional properties are essential in synthesizing new drugs with potential therapeutic applications. For example, studies on the synthesis and biological screening of thiazole-5-carboxamide derivatives have provided insights into their potential biological activities (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.

Mode of Action

The compound binds strongly and with high selectivity to the serotonin receptor 5-HT2A . This binding can result in changes in the receptor’s activity, potentially influencing neurological processes regulated by this receptor.

Analyse Biochimique

Biochemical Properties

It is known that benzofuran compounds, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the compound.

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O3S2/c1-22-11-4-2-3-9-7-12(23-15(9)11)10-8-24-17(19-10)20-16(21)13-5-6-14(18)25-13/h2-8H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFUGTACRYQPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)

![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)

![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)